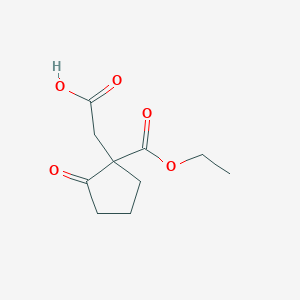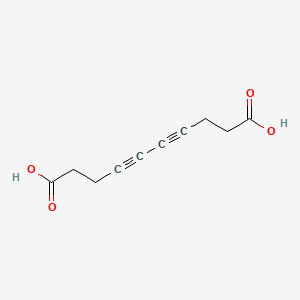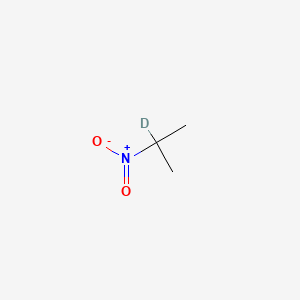
Propane, 2-deutero-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2-deutero-2-nitro- is a derivative of propane where one of the hydrogen atoms at the second carbon position is replaced by a deuterium atom, and a nitro group is attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Propane, 2-deutero-2-nitro- typically involves the nitration of deuterated propane. The nitration process can be carried out using nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually performed in a microstructured flow reactor, which allows for precise control over the reaction parameters and enhances the selectivity for the desired product .
Industrial Production Methods: In an industrial setting, the vapor-phase nitration of deuterated propane is carried out at high temperatures (380°C–450°C) using evaporated nitric acid. The process involves a radical chain reaction mechanism, and the reaction mixture is rapidly quenched to prevent overreaction and to maximize the yield of Propane, 2-deutero-2-nitro- .
Analyse Des Réactions Chimiques
Types of Reactions: Propane, 2-deutero-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Propane, 2-deutero-2-nitro- has several applications in scientific research:
Chemistry: Used as a model compound in studying isotopic effects and reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a tracer in metabolic studies.
Mécanisme D'action
The mechanism of action of Propane, 2-deutero-2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates such as nitronates. These intermediates can interact with cellular components, causing oxidative stress and potential genotoxic effects . The deuterium substitution can influence the reaction kinetics and stability of the compound.
Comparaison Avec Des Composés Similaires
2-Nitropropane: A non-deuterated analog with similar chemical properties but different isotopic composition.
1-Nitropropane: Another nitroalkane with the nitro group attached to the first carbon instead of the second.
Nitroethane: A simpler nitroalkane with one less carbon atom.
Uniqueness: Propane, 2-deutero-2-nitro- is unique due to the presence of the deuterium atom, which can significantly alter its chemical behavior and reaction kinetics compared to its non-deuterated analogs. This isotopic substitution makes it valuable for studying isotopic effects and for applications where deuterium labeling is beneficial .
Propriétés
Numéro CAS |
13224-31-2 |
|---|---|
Formule moléculaire |
C3H7NO2 |
Poids moléculaire |
90.10 g/mol |
Nom IUPAC |
2-deuterio-2-nitropropane |
InChI |
InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i3D |
Clé InChI |
FGLBSLMDCBOPQK-WFVSFCRTSA-N |
SMILES isomérique |
[2H]C(C)(C)[N+](=O)[O-] |
SMILES canonique |
CC(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
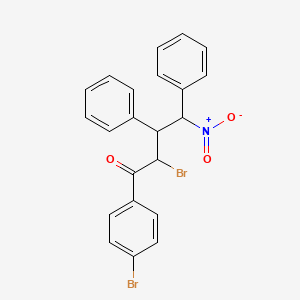

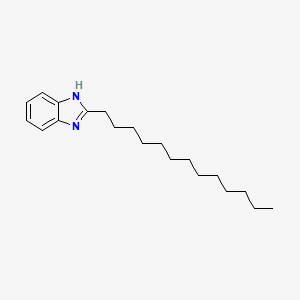
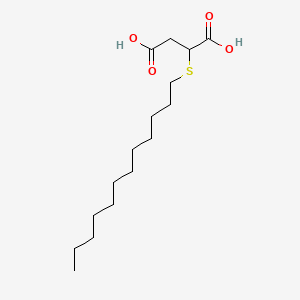
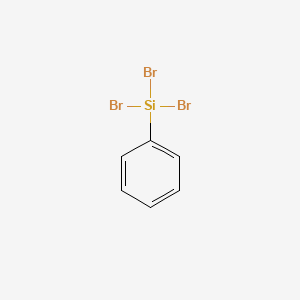
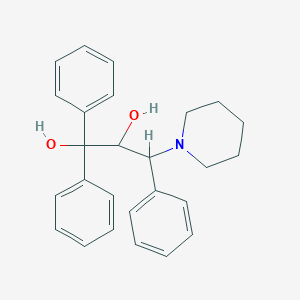
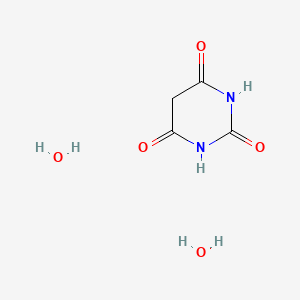
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
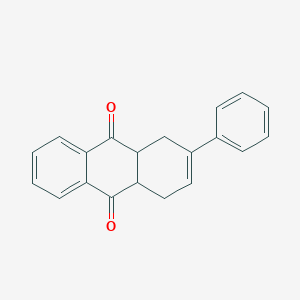
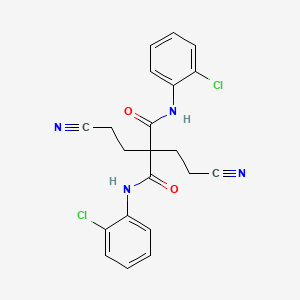
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
